

discovery and history of 2-(Carbamimidoylthio)ethanesulfonic acid

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Compound of Interest

Compound Name: 2-(Carbamimidoylthio)ethanesulfonic acid

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An In-depth Technical Guide on the Discovery and History of Amifostine

Introduction: Clarification of Chemical Identity

It is important to begin by clarifying a common point of confusion regarding the chemical identity of the cytoprotective agent Amifostine. The compound **2-(Carbamimidoylthio)ethanesulfonic acid** is chemically distinct from Amifostine. The former has the chemical formula $C_3H_8N_2O_3S_2$ and is identified as an impurity of the drug Mesna[1][2].

The subject of this technical guide, the well-researched and clinically approved cytoprotective agent, is Amifostine. Its chemical name is S-2-(3-aminopropylamino)ethyl dihydrogen phosphorothioate, and it is also known by the developmental code WR-2721[3]. Amifostine is an organic thiophosphate with the chemical formula $C_5H_{15}N_2O_3PS$ [4][5]. This document will delve into the discovery, history, and technical details of Amifostine (WR-2721).

Discovery and History

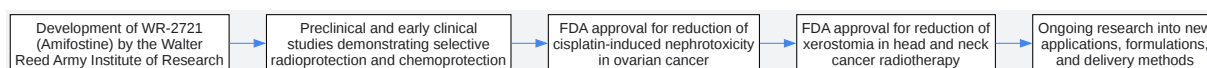
Amifostine's origins trace back to the Cold War era, where the United States Army Medical Research and Development Command initiated an Antiradiation Drug Development Program[6]. The primary goal was to develop a compound that could protect soldiers from the harmful effects of ionizing radiation[7][8]. This program led to the synthesis of a series of

aminothiols, and among them, WR-2721, later named Amifostine, emerged as a highly promising candidate[9].

Initial preclinical studies demonstrated Amifostine's significant radioprotective effects. It was shown to protect animals from lethal doses of irradiation without conferring the same protection to tumor cells, suggesting a selective mechanism of action[8]. Following the declassification of this military research, the scientific community began to explore Amifostine's potential as a cytoprotective agent in cancer therapy, particularly against the toxicities induced by radiation and certain chemotherapy drugs like alkylating agents and cisplatin[10][11].

After decades of preclinical and clinical research, Amifostine became the first radioprotective drug to be approved for clinical use[6][12]. The U.S. Food and Drug Administration (FDA) has approved its intravenous use to reduce cumulative renal toxicity from cisplatin in patients with advanced ovarian cancer and to decrease the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer[8][12][13].

Timeline of Key Milestones



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Caption: Key milestones in the development of Amifostine.

Mechanism of Action

Amifostine is a prodrug, meaning it is administered in an inactive form and is metabolized in the body into its active form[4][14]. The cytoprotective mechanism of Amifostine is multifaceted and relies on its selective activation in normal tissues.

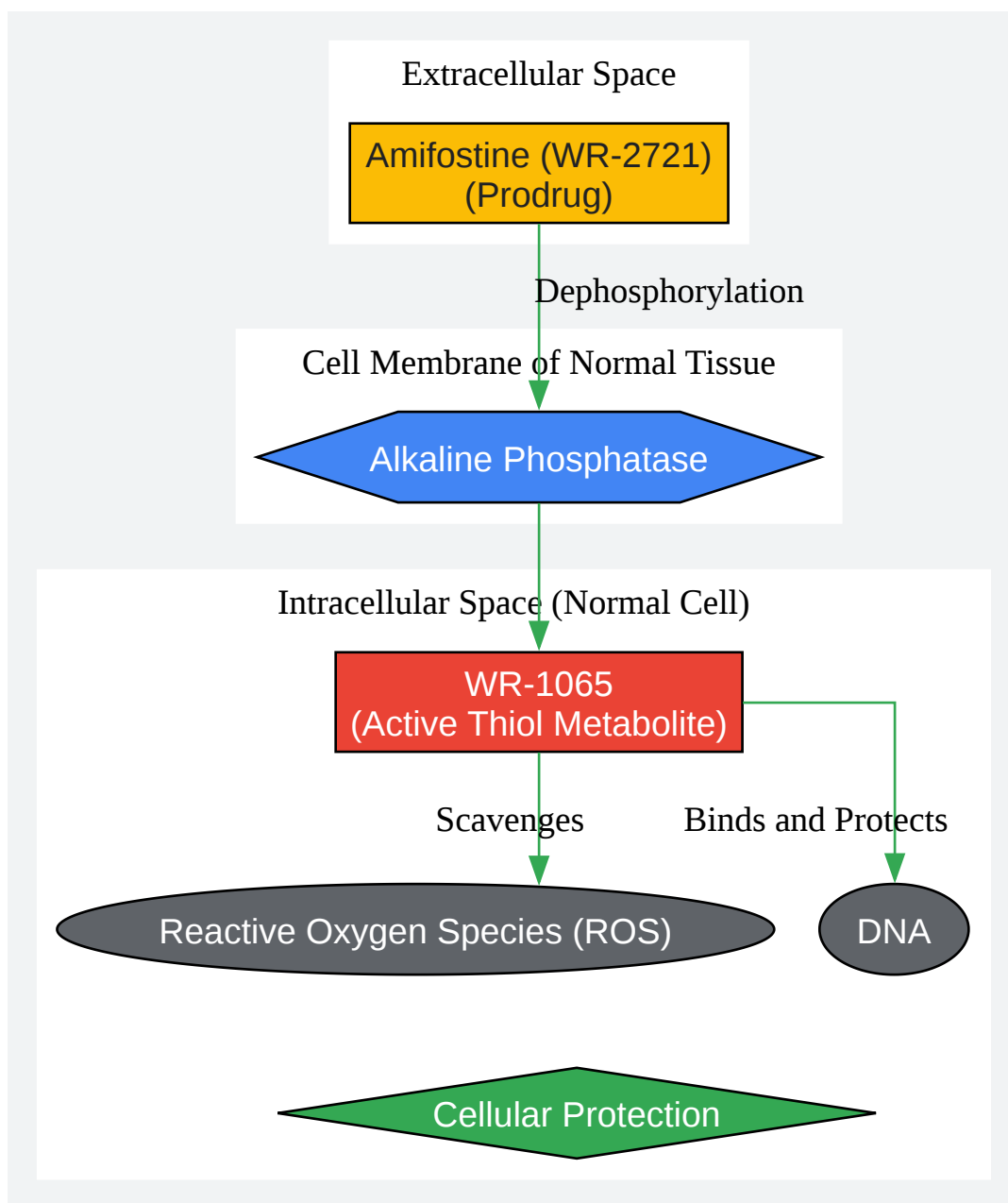
The key steps in its mechanism of action are:

- **Dephosphorylation:** Amifostine is dephosphorylated by the enzyme alkaline phosphatase, which is abundant in the endothelial lining of normal tissues, to its active free thiol

metabolite, WR-1065[5][12][15].

- **Selective Uptake:** The selectivity of Amifostine is attributed to several factors. Normal tissues generally have higher levels of alkaline phosphatase compared to tumor tissues. Additionally, the hypovascular and acidic environment of many tumors is less favorable for the uptake of WR-1065[12][13]. The uptake of WR-1065 is more efficient at a normal physiological pH of 7.4.
- **Cytoprotection by WR-1065:** Once inside normal cells, WR-1065 exerts its protective effects through several mechanisms:
 - **Free Radical Scavenging:** WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby preventing damage to cellular components, including DNA[11][15][16].
 - **DNA Protection and Repair:** The active metabolite can bind to DNA, stabilizing it and making it less susceptible to damage from cytotoxic agents[14]. It may also accelerate DNA repair processes[12][13].
 - **Induction of Cellular Hypoxia:** Amifostine can induce a transient state of hypoxia (low oxygen) in normal tissues, which makes them more resistant to the damaging effects of radiation[12][13].
 - **Cell Cycle Modulation:** WR-1065 has been shown to influence cell cycle progression, potentially allowing more time for DNA repair in normal cells[6].

Signaling Pathway Diagram



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Caption: Mechanism of Amifostine activation and cytoprotection.

Preclinical and Clinical Development

Preclinical Studies

A wide range of preclinical studies in various animal models established the foundation for the clinical use of Amifostine. These studies demonstrated its ability to protect numerous normal

tissues from the toxic effects of radiation and chemotherapy without compromising the anti-tumor efficacy of these treatments[8].

Tissue/Organ System	Protection Against	Key Findings	Reference(s)
Bone Marrow	Radiation, Chemotherapy	Stimulatory effect on normal bone marrow cells, protection against myelosuppression.	[11]
Kidneys	Cisplatin	Reduction of nephrotoxicity.	[11]
Salivary Glands	Radiation	Protection against radiation-induced damage and xerostomia.	
Lungs	Bleomycin, Cyclophosphamide	Protection against pulmonary toxicity.	[11]
Intestines	Radiation	Protection of intestinal crypt cells.	
Nervous System	Cisplatin	Reduction of neurotoxicity.	[11]

One important parameter used to quantify the radioprotective effect of Amifostine in preclinical studies is the Dose Reduction Factor (DRF). The DRF is the ratio of the radiation dose causing a specific level of toxicity in the presence of the protective agent to the dose causing the same level of toxicity without the agent. In preclinical models, Amifostine demonstrated a DRF of up to 3 for radiation-induced damage in normal tissues[10].

Clinical Trials

Numerous clinical trials have been conducted to evaluate the safety and efficacy of Amifostine in various clinical settings. These trials have confirmed its ability to reduce specific toxicities

associated with cancer treatments.

Trial Phase	Indication	Amifostine Dosage	Key Outcomes	Reference(s)
Phase I/II	Myelodysplastic Syndromes (MDS)	100-400 mg/m ² (3x/week) or 740 mg/m ² (1x/week)	Hematologic improvement in 83% of patients at lower, frequent doses.	[9]
Phase I	Cisplatin-based Chemotherapy	Escalating doses	Determined toxicity profile; transient nephrotoxicity in 7-27% of patients with high-dose cisplatin.	[17]
Phase III	Head and Neck Cancer (Radiotherapy)	200 mg/m ² daily before irradiation	Reduced acute xerostomia (78% to 51%) and chronic xerostomia (57% to 34%); no reduction in mucositis; antitumor efficacy preserved.	[18][19]

Common Adverse Events: The most frequently reported side effects of intravenous Amifostine administration include nausea, vomiting, and transient hypotension[9][18][19].

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the original research publications. However, a general overview of the methodologies employed in the discovery and evaluation of Amifostine can be described.

Synthesis of Amifostine (WR-2721)

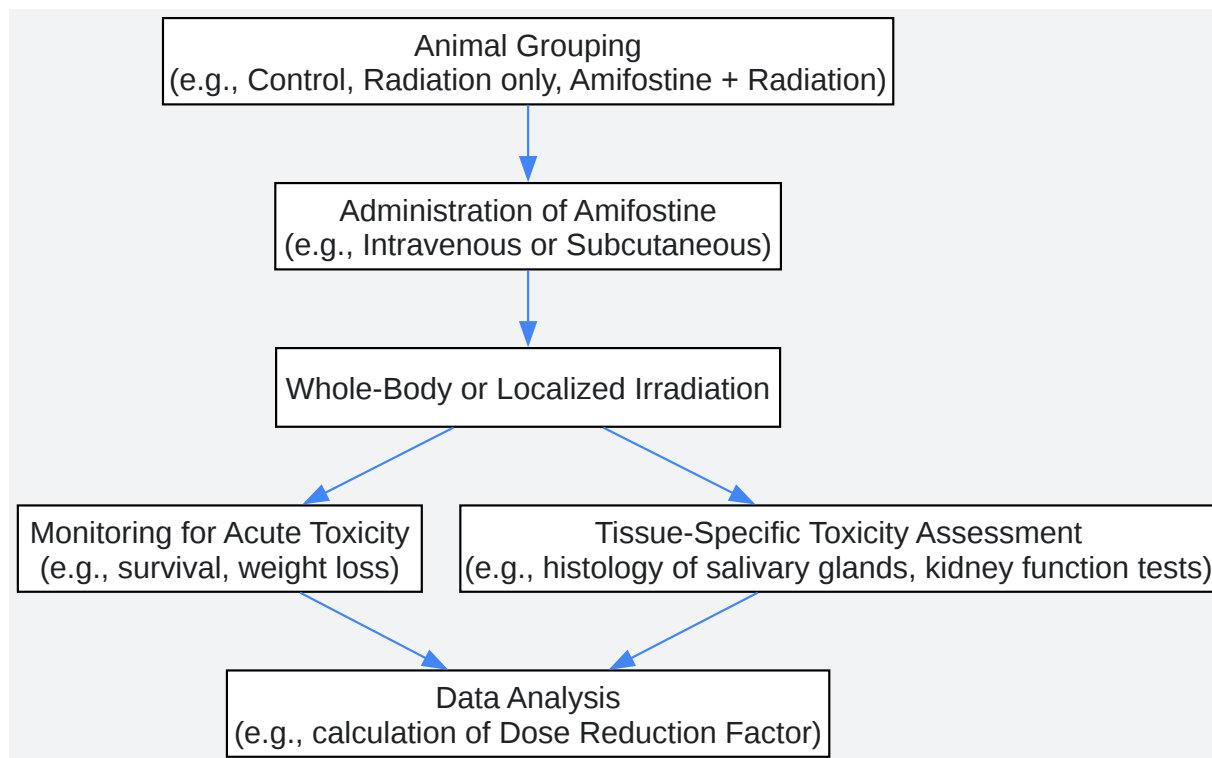
The synthesis of Amifostine is a multi-step process. A described method involves two main steps[20]:

- Synthesis of N-(bromoethyl)-1,3-diaminopropane dihydrobromide: This intermediate is synthesized using 2-(3-aminopropylamino)ethanol and 48% hydrobromic acid.
- Synthesis of S-2-(3-aminopropylamino) ethylphosphorothioic acid dihydrate (Amifostine): The intermediate from the first step is then used to produce the final Amifostine compound.

A patented method for preparing a stable, crystalline formulation of Amifostine involves dissolving the drug substance in a hydro-ethanolic solution (1-35% ethanol), followed by precipitation and vacuum drying[3].

Preclinical Evaluation of Radioprotection

A general workflow for assessing the radioprotective efficacy of Amifostine in an animal model (e.g., mice) would involve the following steps:



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Caption: Workflow for preclinical radioprotection studies.

Clinical Trial Protocol for Xerostomia Reduction

A randomized, controlled clinical trial to evaluate Amifostine for the prevention of radiation-induced xerostomia, based on published studies[18][19], would typically include:

- **Patient Population:** Patients with previously untreated head and neck squamous cell carcinoma scheduled for radiotherapy.
- **Randomization:** Patients are randomly assigned to receive either radiotherapy alone or Amifostine plus radiotherapy.
- **Intervention:** The Amifostine group receives an intravenous infusion of Amifostine (e.g., 200 mg/m²) 15-30 minutes before each fraction of radiation.

- Radiotherapy: Standardized radiotherapy regimen for all patients.
- Endpoints:
 - Primary: Incidence of grade ≥ 2 acute and late xerostomia, assessed using a standardized toxicity grading scale. Saliva production is quantitatively measured.
 - Secondary: Incidence of acute mucositis, local-regional tumor control, disease-free survival, and overall survival.
- Data Collection: Patient-reported outcomes via questionnaires and objective measurements of salivary flow are collected at baseline and at regular intervals during and after treatment.

Conclusion

Amifostine (WR-2721) represents a landmark achievement in the field of cytoprotection. Born from a military research program, it has transitioned into a valuable clinical tool for mitigating the debilitating side effects of cancer therapy. Its unique mechanism of selective activation in normal tissues allows it to protect against radiation- and chemotherapy-induced damage without compromising therapeutic efficacy. While its use is associated with certain side effects, ongoing research into alternative formulations and delivery routes may broaden its applications and improve its tolerability, further solidifying its role in supportive cancer care.

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